11-Chloro-2,3-dihydro-2-methyl-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one 11-Chloro-2,3-dihydro-2-methyl-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Brand Name: Vulcanchem
CAS No.: 1012884-46-6
VCID: VC0159237
InChI: InChI=1S/C17H12ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8H,9H2,1H3
SMILES: CN1CC2=C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol

11-Chloro-2,3-dihydro-2-methyl-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

CAS No.: 1012884-46-6

Reference Standards

VCID: VC0159237

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

11-Chloro-2,3-dihydro-2-methyl-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one - 1012884-46-6

CAS No. 1012884-46-6
Product Name 11-Chloro-2,3-dihydro-2-methyl-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
IUPAC Name 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one
Standard InChI InChI=1S/C17H12ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8H,9H2,1H3
Standard InChIKey KXKUDCTZEMWVDQ-UHFFFAOYSA-N
SMILES CN1CC2=C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Canonical SMILES CN1CC2=C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Appearance Powder
PubChem Compound 10357298
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator